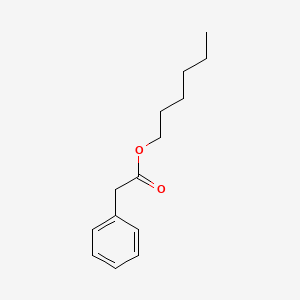

Hexyl phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexyl phenylacetate, also known as fema 3457 or hexyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, foliage, and fruity tasting compound that can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Erythroid Differentiation and Hemoglobin Production : Phenylacetate, a derivative related to hexyl phenylacetate, has shown promise in inducing erythroid differentiation and fetal hemoglobin production in human leukemic cells. This could potentially offer a new approach for treating hematopoietic neoplasms and severe hemoglobinopathies (Samid, Yeh, & Prasanna, 1992).

Penicillin Production Enhancement : Research involving phenylacetate has uncovered its role in the overproduction of penicillin in Aspergillus nidulans, suggesting its utility in improving antibiotic biosynthesis strategies (Mingot, Peñalva, & Fernández-Cañón, 1999).

Catalysis and Molecular Recognition : this compound has been studied in the context of transesterification reactions using "imprinted" silica catalysts. This research is pivotal for understanding molecular recognition and catalysis in industrial chemistry (Ahmad & Davis, 1996).

Metabolic Pathway Elucidation : Studies involving phenylacetate derivatives like deuterated phenylalanine have contributed to understanding metabolic pathways, specifically the phenylalanine-tyrosine metabolism. This is crucial for medical research in conditions like phenylketonuria (Curtius, Völlmin, & Baerlocher, 1972).

Antimicrobial Activities : Compounds derived from phenylacetic acid, closely related to this compound, have shown significant antimicrobial activities against various micro-organisms. This opens up potential uses in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).

Aerobic Metabolism of Phenylacetic Acid : The biochemical and molecular characterization of phenylacetate-coenzyme A ligase in Azoarcus evansii sheds light on the first step in the aerobic degradation of phenylacetic acid. This research is vital for understanding microbial metabolism and its applications (Mohamed, 2000).

Eigenschaften

CAS-Nummer |

5421-17-0 |

|---|---|

Molekularformel |

C14H20O2 |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

hexyl 2-phenylacetate |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |

InChI-Schlüssel |

MTAHGWGAEGVCLS-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CC1=CC=CC=C1 |

Kanonische SMILES |

CCCCCCOC(=O)CC1=CC=CC=C1 |

Dichte |

0.970-0.977 |

| 5421-17-0 | |

Physikalische Beschreibung |

Colourless oily liquid; sweet-green, fruity-winey odou |

Löslichkeit |

Insoluble in water; soluble in oils; soluble in fats Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)